Molecular Weight and Lipophilicity Shift: 5‑Chloro‑2‑methoxy Substitution Increases MW by ~64 g/mol Versus Unsubstituted Analog
The 5‑chloro‑2‑methoxy substitution pattern on the aniline ring of N‑(1H‑benzotriazol‑1‑ylmethyl)‑5‑chloro‑2‑methoxyaniline confers a molecular weight of 288.73 g/mol, which is 64.47 g/mol higher than that of the unsubstituted analog N‑(1H‑benzotriazol‑1‑ylmethyl)aniline (224.26 g/mol) [1]. This mass increase corresponds to enhanced lipophilicity, with a predicted pKa of 1.84±0.50 for the target compound , while the unsubstituted analog has a predicted pKa of 15.80 [1]. The 2‑methoxy group alone in N‑(1H‑benzotriazol‑1‑ylmethyl)‑2‑methoxyaniline contributes an intermediate molecular weight of 254.29 g/mol . This systematic variation in physicochemical properties directly impacts chromatographic retention, membrane permeability, and solubility in both aqueous and organic phases, making the target compound a distinct entity for structure‑activity relationship studies where precise modulation of these parameters is required.
| Evidence Dimension | Molecular Weight (g/mol) and pKa |
|---|---|
| Target Compound Data | MW = 288.73; pKa = 1.84±0.50 (predicted) |
| Comparator Or Baseline | N-(1H-benzotriazol-1-ylmethyl)aniline: MW = 224.26, pKa = 15.80 (predicted); N-(1H-benzotriazol-1-ylmethyl)-2-methoxyaniline: MW = 254.29 |
| Quantified Difference | ΔMW = +64.47 g/mol vs unsubstituted; ΔMW = +34.44 g/mol vs 2-methoxy analog; ΔpKa ≈ 14 units (acidic vs basic) |
| Conditions | Calculated/predicted physicochemical properties from ChemicalBook and ChemBase databases |
Why This Matters
This difference ensures that the compound cannot be used interchangeably with its unsubstituted or mono-substituted analogs in medicinal chemistry campaigns where precise control of molecular weight and lipophilicity is critical for achieving target pharmacokinetic or binding profiles.
- [1] ChemBase. N-(1H-1,2,3-benzotriazol-1-ylmethyl)aniline (CID: 151061). Accessed April 2026. View Source
